1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “2-fluoroethyl” part refers to a two-carbon chain with a fluorine atom attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The fluorine atom could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a carboxylic acid group via a methylene bridge. The 2-fluoroethyl group would be attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
As a carboxylic acid, this compound could undergo typical acid-base reactions, forming a carboxylate anion. The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a carboxylic acid, it would likely exhibit acidic properties. The presence of the fluorine atom could influence its reactivity and the polarity of the molecule .Scientific Research Applications
- Researchers have employed 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid as a precursor in click chemistry reactions. For instance, it has been used to synthesize [18 F]6-Chloro-7-[1-(2-fluoroethyl)-1H-[1,2,3]triazol-4-ylmethyl]-purine, a radiolabeled compound for positron emission tomography (PET) imaging studies.
- The carboxylic acid moiety in this compound can act as a chelating agent, binding to metal ions. Scientists study its ability to form complexes with transition metals for applications in catalysis or metal ion sensing .
Click Chemistry and Radiolabeling
Metal Chelation
Mechanism of Action
Target of Action
Similar compounds such as fleroxacin, a quinolone antibiotic, have been found to inhibit bacterial dna gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
For instance, Fleroxacin eradicates bacteria by interfering with DNA replication .
Biochemical Pathways
Compounds like fleroxacin, which inhibit dna gyrase and topoisomerase iv, disrupt the bacterial dna replication, transcription, repair, and recombination processes . This disruption can lead to bacterial cell death .
Pharmacokinetics
Similar compounds like fleroxacin are known to be rapidly and well absorbed from the gastrointestinal tract, widely distributed throughout the body, and excreted primarily through the urinary system .
Result of Action
Similar compounds like fleroxacin, which inhibit bacterial dna gyrase and topoisomerase iv, can lead to bacterial cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluoroethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXXWQWUCDYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1401727-16-9 | |
Record name | 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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